molecular formula C9H11Cl2NO B2652784 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 2580208-46-2

5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B2652784
CAS No.: 2580208-46-2
M. Wt: 220.09
InChI Key: LLOHUAIOAIYSNN-UHFFFAOYSA-N
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Description

Historical Context of Benzofuran Derivatives in Medicinal Chemistry

Evolution of Benzofuran Research in Pharmaceutical Sciences

Benzofuran derivatives have occupied a central role in medicinal chemistry for over a century, with early applications rooted in antifungal therapies. Traditional benzofuran-containing drugs such as imidazole, pyrimidine, and triazole compounds demonstrated broad-spectrum antimicrobial properties, though their eukaryotic toxicity and emerging resistance necessitated structural innovations. The discovery of natural benzofurans like psoralen, bergapten, and usnic acid further expanded interest in this scaffold, highlighting its versatility in drug design. By the mid-20th century, synthetic benzofuran derivatives such as the antiarrhythmic agent amiodarone underscored the scaffold's clinical relevance, paving the way for systematic exploration of its pharmacological potential.

Emergence of Dihydrobenzofuran Scaffolds in Drug Discovery

The transition from planar benzofurans to saturated 2,3-dihydrobenzofuran systems marked a critical advancement in modulating pharmacokinetic and electronic properties. Early synthetic routes to dihydrobenzofurans relied on radical cyclizations and electrocyclizations, but these methods often lacked stereocontrol. Breakthroughs in asymmetric catalysis, such as Jørgenson's organocatalytic cascade reaction (2011) and Zhao's domino annulation (2015), enabled enantioselective access to 3-amino-2,3-dihydrobenzofurans, establishing this subclass as a priority for targeted drug discovery. The incorporation of amine functionalities at the C-3 position, as seen in 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, emerged from efforts to enhance hydrogen-bonding interactions with biological targets.

Development Timeline of Substituted 2,3-Dihydrobenzofuran-3-amines

The rational design of substituted 2,3-dihydrobenzofuran-3-amines evolved through three phases:

  • 1980s–2000s : Exploration of simple alkyl and aryl substitutions to optimize solubility and bioavailability.
  • 2010s : Introduction of halogen atoms (e.g., chlorine) to improve metabolic stability and target binding.
  • 2020s : Application of late-stage functionalization strategies, such as Suzuki-Miyaura couplings, to diversify the C-6 position.

Table 1: Key Milestones in Dihydrobenzofuran-3-amine Development

Year Innovation Impact Source
2015 Domino annulation for stereocontrol Enabled chiral synthesis of β-amino esters
2019 K3PO4-promoted diastereodivergent synthesis Achieved trans-2,3-dihydrobenzofurans
2021 Synthesis of 5-chloro-6-methyl derivative Introduced halogen and methyl synergism

Position in Contemporary Medicinal Chemistry Research

Current Research Landscape for Chlorinated Heterocyclic Compounds

Chlorinated heterocycles remain a focal point in drug discovery due to their enhanced binding affinity and resistance to oxidative metabolism. Recent studies on chlorinated benzofurans, such as tubulin polymerization inhibitors (e.g., TR187 ) and HDAC6-targeted agents, demonstrate improved anticancer profiles compared to non-halogenated analogs. The chlorine atom in this compound likely contributes to hydrophobic interactions with enzymatic pockets, a feature validated in molecular docking studies of related compounds.

Academic Interest in 3-Amino-2,3-Dihydrobenzofurans

The 3-amino group in dihydrobenzofurans serves as a critical pharmacophore, enabling hydrogen bonding with residues in targets such as tubulin and fungal lanosterol demethylase. For instance, compound 46 (MIC = 0.5–1 mg/mL against C. albicans) and 47 (broad-spectrum antimicrobial activity) highlight the role of the amine in enhancing microbial membrane penetration. Contemporary research on this compound extends these principles, with its synthesis (first reported in 2021) reflecting optimized steric and electronic properties.

Table 2: Biological Activities of 3-Amino Dihydrobenzofuran Derivatives

Compound Substitutions Activity (IC50/MIC) Target Organism Source
46 5-Cl, 6-Me 0.5–1 mg/mL C. albicans
TR187 5-CCH, 3-NH2 18–207 nM A549, HT-29, MCF-7 cells
5-chloro-6-methyl 5-Cl, 6-Me, 3-NH2 Under investigation N/A

Comparative Significance Among Halogenated Benzofuran Derivatives

Chlorinated derivatives exhibit distinct advantages over fluoro- and bromo-analogs:

  • Chlorine : Balances electronegativity and lipophilicity, enhancing blood-brain barrier penetration.
  • Bromine : Increases molecular weight, often reducing solubility despite improved binding.
  • Fluorine : Limited to polar interactions, less effective in hydrophobic binding pockets.
    The 5-chloro substitution in the target compound optimizes this balance, as evidenced by its stable crystalline hydrochloride salt form.

Research Significance and Knowledge Framework

Academic Relevance in Heterocyclic Chemistry

The synthesis of this compound exemplifies modern strategies in heterocyclic chemistry, including:

  • Suzuki-Miyaura cross-coupling : For C-6 functionalization.
  • Diastereoselective annulation : To control the trans-configuration of the dihydrofuran ring.
    These methods address historical challenges in achieving regioselectivity and stereochemical purity.

Contributions to Understanding Structure-Activity Paradigms

Structure-activity relationship (SAR) studies of chlorinated dihydrobenzofurans reveal critical trends:

  • Halogen position : 5-Cl substitution enhances tubulin binding affinity by 10-fold compared to 4-Cl analogs.
  • Methyl groups : C-6 methylation reduces cytochrome P450-mediated metabolism, improving half-life.
  • Amine basicity : Protonation at physiological pH increases solubility and membrane permeability. These insights guide the rational optimization of next-generation benzofuran therapeutics.

Properties

IUPAC Name

5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c1-5-2-9-6(3-7(5)10)8(11)4-12-9;/h2-3,8H,4,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOHUAIOAIYSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency .

Scientific Research Applications

Pharmacological Applications

1.1. Neuropharmacology

Recent studies have highlighted the compound's potential as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions such as memory and learning. Research indicates that compounds targeting this receptor can enhance cognitive performance in animal models. For example, a study demonstrated that a related compound improved working and recognition memory in rodents, suggesting that 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride may exhibit similar properties .

1.2. Antioxidant Properties

The antioxidant activity of benzofuran derivatives has been documented, with implications for their use in treating oxidative stress-related conditions. Compounds that exhibit strong antioxidant properties can help mitigate cellular damage caused by free radicals, potentially offering therapeutic benefits in diseases such as cancer and neurodegenerative disorders .

Several studies have explored the synthesis and application of benzofuran derivatives, including this compound:

Case Study 1: Neuropharmacological Effects
A study published in ResearchGate investigated the effects of benzofuran derivatives on cognitive enhancement through nAChR modulation. The findings suggested that these compounds could be promising candidates for treating cognitive impairments associated with neurodegenerative diseases .

Case Study 2: Antioxidant Activity
Research conducted on various benzofuran derivatives indicated significant antioxidant capabilities, providing insights into their potential use in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related benzofuran derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (Target) Cl (C5), CH₃ (C6), NH₂·HCl (C3) C₉H₁₁Cl₂NO 220.10 Amine hydrochloride salt; balanced lipophilicity and polarity for drug synthesis
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Br (C5), F (C6), NH₂·HCl (C3) C₈H₈BrClFNO 265.51 Larger halogen (Br) increases molecular weight; F enhances electronegativity
5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-one Cl (C5), CH₃ (C6), O (C3) C₉H₉ClO₂ 184.62 Ketone group instead of amine; reduced basicity and solubility in aqueous media
5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (HR418228) Cl (C5), F (C4), NH₂·HCl (C3) C₈H₈Cl₂FNO 224.06 Fluoro at C4 alters electronic distribution; positional isomerism affects binding

Detailed Analysis

Halogen Substitution Effects The 5-bromo-6-fluoro analog () replaces chlorine with bromine and methyl with fluorine. Bromine’s larger atomic radius increases molecular weight (265.51 vs. Fluorine’s electronegativity may improve metabolic stability but reduce solubility compared to the methyl group in the target compound . 5-Chloro-4-fluoro () demonstrates positional isomerism, with fluorine at C4 instead of methyl at C6. This shifts electron density toward the aromatic ring, possibly altering receptor interactions in biological systems .

Functional Group Variations

  • The 3-ketone derivative () lacks the amine hydrochloride group, replacing it with a carbonyl. This eliminates the compound’s basicity, reducing solubility in acidic environments and limiting its utility in salt-dependent formulations .

Applications and Supplier Data

  • The target compound and its analogs are marketed as pharmaceutical intermediates by suppliers like Enamine Ltd and American Elements, which emphasize high-purity synthesis (up to 99.999%) for research and development .
  • In contrast, the 3-ketone derivative is primarily used in organic synthesis, where its lack of ionic character simplifies purification processes .

Biological Activity

5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, including antibacterial and antifungal properties.

  • Molecular Formula : C9H11ClN
  • Molecular Weight : 220.09 g/mol
  • CAS Number : 2580208-46-2
  • Structure : The structural formula indicates a benzofuran core with specific substitutions that may influence its biological activity.

Antibacterial Properties

Research has indicated that compounds similar to 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine exhibit notable antibacterial effects. For instance, studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from low micromolar concentrations, indicating strong antibacterial potential.

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli0.0048
Compound BS. aureus0.0098
Compound CP. aeruginosa16.69

These findings suggest that the presence of halogen substituents in the molecular structure significantly enhances the antibacterial activity of benzofuran derivatives .

Antifungal Properties

In addition to antibacterial activity, this compound also shows antifungal properties. It has been tested against various fungal strains, including Candida albicans and Fusarium oxysporum, with promising results.

Fungal StrainMIC (µg/mL)
C. albicans16.69
Fusarium oxysporum56.74

The antifungal efficacy is attributed to the unique structural features of the compound, which may interact with fungal cell membranes or metabolic pathways .

Case Studies and Research Findings

A number of studies have focused on the biological applications of benzofuran derivatives, including this compound:

  • Study on Antimicrobial Activity : A comprehensive study evaluated various benzofuran derivatives for their antimicrobial properties, revealing that modifications at specific positions on the benzofuran ring could enhance activity against both bacteria and fungi .
  • Toxicological Assessments : Toxicological evaluations in animal models have demonstrated that while certain derivatives show significant biological activity, they also require careful assessment for safety and side effects at therapeutic doses .
  • Structure-Activity Relationship (SAR) : Research has established a clear SAR for benzofuran compounds, indicating that specific functional groups can dramatically alter their biological profiles, including potency and spectrum of activity against pathogens .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride?

A plausible synthesis involves cyclization of a substituted phenol precursor followed by amination and subsequent hydrochloride salt formation. For example:

  • Step 1 : Cyclization of 4-chloro-5-methylcatechol with a ketone or aldehyde under acidic conditions to form the dihydrobenzofuran core.
  • Step 2 : Introduction of the amine group via reductive amination or nucleophilic substitution, using reagents like ammonium formate and palladium catalysts.
  • Step 3 : Salt formation with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt. Purity can be verified via HPLC (>95%) and NMR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity.
  • NMR : Confirm the structure via 1H^1H- and 13C^{13}C-NMR, focusing on peaks corresponding to the dihydrobenzofuran ring (δ 3.2–4.5 ppm for protons on C2 and C3) and the amine group (δ 1.5–2.5 ppm, broad if protonated).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 216.6 (free base) and [M+Cl]^- for the hydrochloride salt .

Q. What are the solubility and stability considerations for this compound in experimental buffers?

  • Solubility : The hydrochloride salt is typically soluble in polar solvents (water, DMSO, methanol) but may precipitate in PBS at high concentrations. Pre-dissolve in DMSO for stock solutions.
  • Stability : Store at –20°C in desiccated conditions. Monitor degradation via UV-Vis spectroscopy (λ~270 nm for aromatic absorption). Avoid prolonged exposure to light or basic pH (>8), which may hydrolyze the dihydrofuran ring .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the amine group and chlorine substituent, predicting sites for electrophilic attack. For instance:

  • The amine’s lone pair may participate in resonance with the aromatic ring, reducing its nucleophilicity.
  • The chlorine atom’s inductive effect stabilizes the ring but may hinder substitution at C5. Validate predictions with kinetic studies using 1H^1H-NMR to track reaction progress .

Q. What analytical techniques are optimal for resolving contradictions in biological activity data (e.g., inconsistent IC50 values)?

  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to confirm target interactions.
  • Surface Plasmon Resonance (SPR) : Use gold electrode arrays (e.g., TFGAs) to quantify binding kinetics in real time.
  • Control Experiments : Test for off-target effects via competitive assays with structurally related inhibitors. Ensure buffer conditions (e.g., 10× PBS, pH 7.4) are consistent across assays to avoid false negatives .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Variation Points : Modify the methyl group at C6 (e.g., replace with CF3_3 or ethyl) or the chlorine at C5 (e.g., bromine or methoxy).
  • Assays : Test derivatives in vitro for enzyme inhibition (e.g., kinase or protease assays) and in cell-based models (e.g., cytotoxicity in HEK293 or HeLa cells).
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends. Reference analogs like 5-methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride for benchmarking .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to refine reaction parameters (temperature, solvent ratio) for maximum yield.
  • Data Reproducibility : Share raw spectral data (NMR, MS) via repositories like PubChem to facilitate cross-lab validation .
  • Ethical Compliance : Adhere to institutional guidelines for handling hydrochloride salts, including proper waste disposal and PPE protocols .

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